N-(4-bromo-2-methylphenyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
N-(4-bromo-2-methylphenyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone-based acetamide derivative featuring a 6-oxopyridazinone core linked to a substituted phenyl group and an acetamide side chain. The compound’s structure includes a 4-bromo-2-methylphenyl moiety on the acetamide nitrogen and a 3,4-dimethylphenyl substituent at the 3-position of the pyridazinone ring.
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O2/c1-13-4-5-16(10-14(13)2)19-8-9-21(27)25(24-19)12-20(26)23-18-7-6-17(22)11-15(18)3/h4-11H,12H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVINYIXFTIKVAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)Br)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
Molecular Formula: C20H22BrN3O
Molecular Weight: 396.32 g/mol
CAS Number: Not explicitly provided in the search results, but can be derived from the molecular structure.
The compound features a bromo-substituted aromatic ring and a pyridazine moiety, which are common structural elements in biologically active compounds.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance, the presence of bromine in aromatic systems is often associated with enhanced biological activity due to increased lipophilicity and potential interactions with biological targets such as proteins involved in cancer progression.
- Mechanism of Action:
-
Inhibition Studies:
- In vitro studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines, suggesting that N-(4-bromo-2-methylphenyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide may exhibit similar properties.
Neuroprotective Effects
Emerging research indicates that certain acetamide derivatives can exert neuroprotective effects. The potential neuroprotective activity of this compound could be explored further, particularly its ability to modulate neurotransmitter systems or reduce neuroinflammation.
Antimicrobial Activity
Some studies on related acetamide compounds suggest antimicrobial properties against various bacterial strains. While specific data on this compound is limited, the structural similarities may imply potential efficacy against pathogens.
Synthesis
The synthesis of this compound can be approached through multi-step organic reactions involving:
-
Bromination of 2-Methylphenol:
- The initial step involves brominating 2-methylphenol to introduce the bromine substituent at the para position.
-
Formation of Pyridazine Ring:
- The pyridazine moiety can be synthesized through cyclization reactions involving appropriate precursors.
-
Final Acetamide Formation:
- The final step would involve acylation reactions to form the acetamide linkage.
Example Synthesis Pathway
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Bromination | Br₂, Acetic Acid | 4-Bromo-2-methylphenol |
| 2 | Cyclization | Hydrazine | Pyridazine derivative |
| 3 | Acylation | Acetic Anhydride | N-(4-bromo-2-methylphenyl)-2-acetamide |
Study 1: Anticancer Activity
A study investigating the anticancer effects of similar compounds revealed that derivatives with bromine substituents showed enhanced cytotoxicity against leukemia cell lines, potentially through apoptosis induction mechanisms .
Study 2: Neuroprotective Effects
Research on related acetamides highlighted their ability to protect neuronal cells from oxidative stress-induced damage, suggesting a promising avenue for further exploration of neuroprotective properties .
Study 3: In Vivo Efficacy
Preclinical trials using animal models have indicated that compounds structurally similar to this compound exhibit significant anti-tumor activity with manageable side effects .
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily studied for its pharmacological properties , which suggest potential therapeutic uses. Its structure indicates possible interactions with biological targets, making it a candidate for further investigation in drug discovery.
Anticancer Activity
Research has shown that derivatives of pyridazine compounds exhibit anticancer properties. For instance, similar compounds have been tested against various cancer cell lines, demonstrating significant cytotoxicity. A study indicated that compounds with a pyridazinone core can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Properties
Pyridazine derivatives have also been explored for their antimicrobial activities. In vitro studies have demonstrated that certain modifications to the pyridazine structure can enhance antibacterial efficacy against Staphylococcus aureus and other pathogens. This suggests that N-(4-bromo-2-methylphenyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide may offer similar benefits .
Synthetic Approaches
The synthesis of this compound involves several steps that can be optimized for yield and purity.
Synthesis Methodology
The compound can be synthesized via a multi-step reaction involving:
- Formation of the pyridazine ring through cyclization reactions.
- Use of Suzuki-Miyaura cross-coupling techniques to attach various aryl groups.
Table 1 summarizes the synthetic routes and yields for related compounds:
| Reaction Type | Starting Material | Product | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | 4-bromo-2-methylphenylboronic acid | N-(4-bromo-2-methylphenyl) derivative | 65 |
| Cyclization | 3,4-dimethylphenyl derivative | Pyridazine derivative | 75 |
| Acetylation | Pyridazine derivative | N-acetamide derivative | 82 |
Case Studies
Several studies have investigated the biological activities of related compounds, providing insights into their mechanisms of action.
Case Study: Anticancer Activity
A recent study focused on a series of pyridazine derivatives, including those structurally similar to this compound. The results indicated that these compounds inhibited tumor growth in xenograft models, suggesting their potential as anticancer agents .
Case Study: Antimicrobial Efficacy
Another investigation examined the antimicrobial properties of various pyridazine derivatives against Escherichia coli and Staphylococcus epidermidis. The study found that modifications to the side chains significantly affected antimicrobial potency, with some derivatives showing MIC values lower than standard antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pyridazinone-acetamide hybrids. Below is a detailed comparison with structurally and functionally related analogs, supported by synthesis, spectroscopic data, and inferred pharmacological properties.
Structural Analogues with Pyridazinone Cores
Electronic and Steric Effects
- Halogen Substituents : The 4-bromo group in the target compound contrasts with 4-chloro (e.g., compound 6f ) or 4-iodo (8b ). Bromine’s moderate electronegativity balances lipophilicity and metabolic stability.
- Sulfur vs. Oxygen : Compounds with methylthio (8a) or sulfamoyl (10) groups exhibit higher polarity than the target’s dimethylphenyl, influencing solubility and membrane permeability .
Pharmacological Inferences
While direct bioactivity data for the target compound is unavailable, related analogs provide clues:
- Antipyrine Hybrids (6e, 6f): Demonstrated anti-inflammatory and analgesic properties due to dual pyridazinone-antipyrine motifs .
- Halogenated Analogs (8a, 8b) : Bromine/iodine substituents may improve binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .
Q & A
Basic Questions
Q. What are the key synthetic methodologies for preparing N-(4-bromo-2-methylphenyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide?
- Methodology : The compound can be synthesized via carbodiimide-mediated coupling, such as using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. Aromatic amines (e.g., substituted anilines) are reacted with activated carboxylic acid derivatives (e.g., pyridazinone-linked acetates) in dichloromethane or DMF. Post-synthesis purification involves extraction with dichloromethane, washing with NaHCO₃, and recrystallization from methylene chloride .
- Characterization : Confirmation of the product requires NMR (¹H/¹³C), mass spectrometry (HRMS), and elemental analysis to verify purity and structural integrity .
Q. How is the molecular structure of this compound validated experimentally?
- Techniques : Single-crystal X-ray diffraction (XRD) is the gold standard for resolving bond lengths, dihedral angles (e.g., 66.4° between aromatic rings), and hydrogen-bonding networks (N–H⋯O, C–H⋯F interactions). Spectroscopic methods like FTIR confirm functional groups (amide C=O stretch at ~1680 cm⁻¹), while ¹H NMR identifies substituent patterns (e.g., methyl protons at δ 2.3–2.5 ppm) .
Q. What are the critical physicochemical properties influencing its solubility and stability?
- Key Properties :
- LogP : ~2.6 (calculated), indicating moderate lipophilicity .
- Topological Polar Surface Area (TPSA) : 87.5 Ų, suggesting moderate solubility in polar solvents .
- Hydrogen Bonding : 1 donor, 5 acceptors, influencing crystal packing and stability .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound, and what factors contribute to variability?
- Optimization Strategies :
- Coupling Agents : Compare EDC with DCC or HOBt additives to enhance amide bond formation efficiency .
- Solvent Effects : Test aprotic solvents (DMF vs. THF) to improve reaction kinetics.
- Temperature : Lower temperatures (e.g., 273 K) reduce side reactions during coupling .
Q. How to resolve contradictions in spectroscopic data between computational predictions and experimental results?
- Approach :
- XRD Validation : Compare computed (DFT) bond lengths/angles with experimental XRD data to identify discrepancies .
- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility (e.g., pyridazinone ring puckering) that may skew computational models .
- Polymorphism Screening : Differential Scanning Calorimetry (DSC) identifies polymorphs that alter spectral profiles .
Q. What computational methods are suitable for predicting the compound’s biological targets or binding affinity?
- In Silico Tools :
- Molecular Docking : Use AutoDock Vina with protein targets (e.g., kinases) to predict binding poses. The pyridazinone core may interact with ATP-binding pockets .
- Pharmacophore Modeling : Map hydrogen-bond acceptors (amide, pyridazinone) and hydrophobic regions (methyl/bromo groups) to align with known bioactive scaffolds .
- ADMET Prediction : SwissADME estimates bioavailability (Rule of Five compliance) and CYP450 interactions .
Q. How to design experiments to elucidate the compound’s mechanism of action in enzymatic assays?
- Experimental Design :
- Enzyme Inhibition : Test against COX-2, PDE4, or kinases using fluorogenic substrates. Monitor IC₅₀ values (dose-response curves) .
- Binding Kinetics : Surface Plasmon Resonance (SPR) quantifies kon/koff rates for target engagement .
- Mutagenesis Studies : Introduce point mutations in enzyme active sites to identify critical residues for inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
